Methyl 4-(trifluoromethylthio)benzoate
Overview
Description
Methyl 4-(trifluoromethylthio)benzoate is an organic compound with the molecular formula C9H7F3O2S. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a trifluoromethylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(trifluoromethylthio)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethylthio)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester .
Another method involves the direct trifluoromethylation of methyl 4-thiobenzoate using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). This reaction is usually carried out under an inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(trifluoromethylthio)benzoate undergoes various chemical reactions, including:
Substitution: The trifluoromethylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 4-(trifluoromethylthio)benzoate depends on its specific application. In biological systems, the trifluoromethylthio group can interact with various molecular targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes and physiological responses .
The trifluoromethylthio group is known to enhance the binding affinity of molecules to their targets by increasing hydrophobic interactions and improving metabolic stability. This makes this compound a valuable scaffold in drug design and development .
Comparison with Similar Compounds
Methyl 4-(trifluoromethylthio)benzoate can be compared with other similar compounds, such as:
Methyl 4-(trifluoromethyl)benzoate: This compound has a trifluoromethyl group instead of a trifluoromethylthio group.
Methyl 4-(methylthio)benzoate: This compound has a methylthio group instead of a trifluoromethylthio group.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
methyl 4-(trifluoromethylsulfanyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c1-14-8(13)6-2-4-7(5-3-6)15-9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJOBVILQKWFGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575039 | |
Record name | Methyl 4-[(trifluoromethyl)sulfanyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88489-60-5 | |
Record name | Methyl 4-[(trifluoromethyl)sulfanyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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